6-苄基氨基-7-脱氮嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

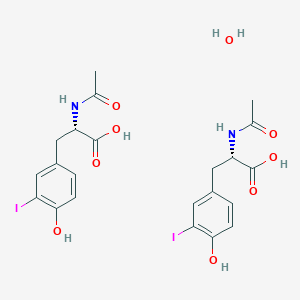

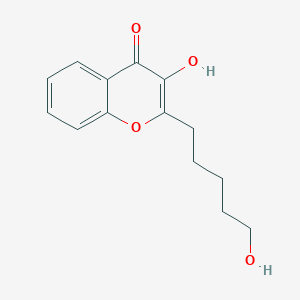

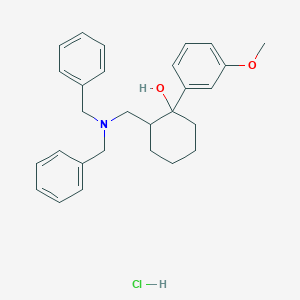

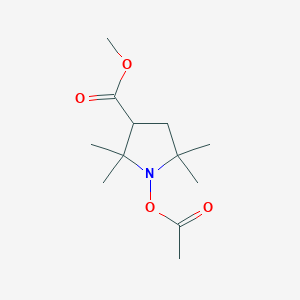

6-Benzylamino-7-deazapurine is a chemical compound with the molecular formula C13H12N4 . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 6-Benzylamino-7-deazapurine contains a total of 31 bonds. There are 19 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), 1 Pyrrole, and 1 Pyrimidine .Physical And Chemical Properties Analysis

6-Benzylamino-7-deazapurine is a solid compound . It has a molecular weight of 224.26 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass is 224.106196400 g/mol, and its monoisotopic mass is also 224.106196400 g/mol . The topological polar surface area is 53.6 Ų .科学研究应用

Plant Growth and Flavonoid Accumulation

6-Benzylamino-7-deazapurine: has been studied for its effects on plant growth and flavonoid content in mulberry leaves. It significantly promotes plant differentiation and growth, increases the number of new shoots and buds, and enhances the contents of flavonoids like rutin and isoquercitrin. This compound induces the expression of flavonoid biosynthesis-related genes, which is crucial for developing high-value mulberry leaf foods with medicinal quality .

Organic Synthesis - C–H Imidation

In organic chemistry, 6-Benzylamino-7-deazapurine serves as a substrate for C–H imidation reactions. These reactions are catalyzed by ferrocene and occur regioselectively, leading to a series of derivatives with potential biological activity. This process is significant for the synthesis of new deazapurine derivatives for screening their biological activities .

Anticancer Research

Substituted 7-deazapurine nucleosides, which include 6-Benzylamino-7-deazapurine derivatives, have been reported as potential anticancer agents. The introduction of various substituents onto the deazapurine scaffold can result in therapeutically relevant biological effects, making it a valuable compound in cancer research .

Enzyme Inhibition

Several classes of substituted 7-deazapurine bases, including 6-Benzylamino-7-deazapurine , are known inhibitors of protein kinases and other enzymes. These inhibitory properties are exploited in therapeutic applications, particularly in the development of drugs targeting specific enzymatic pathways .

Nucleoside Triphosphates (dNTPs) Synthesis

6-Benzylamino-7-deazapurine: is used in the synthesis of base-modified 2′-deoxyribonucleoside triphosphates (dNTPs). These dNTPs find diverse applications in chemical synthesis on solid support and can be efficiently prepared by enzymatic synthesis using DNA polymerases .

Medicinal Chemistry

In medicinal chemistry, 6-Benzylamino-7-deazapurine is a building block for the synthesis of compounds with a wide range of biological activities. Its structural versatility allows for the creation of novel therapeutic agents with potential applications in treating various diseases .

安全和危害

作用机制

Target of Action

It is known that deazapurines, a class of compounds to which 6-benzylamino-7-deazapurine belongs, are bioisosteres for purines and exist in several marketed drugs . More research is needed to identify the specific targets of 6-Benzylamino-7-deazapurine.

Mode of Action

Deazapurines, in general, are known to interact with their targets in a manner that often leads to derivatives with increased base-pairing in DNA or RNA or better binding to enzymes . The specific interactions of 6-Benzylamino-7-deazapurine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that deazapurines are involved in the bacterial queuosine trna modification pathway and the dpd gene cluster . These pathways play a role in the synthesis of secondary metabolites such as toyocamacin . The specific pathways affected by 6-Benzylamino-7-deazapurine and their downstream effects need further investigation.

Result of Action

It is known that certain 2’-deoxyribonucleosides based on the 7-deazapurine fused with bulky heteroaromatic rings displayed potent anti-cancer activities . Whether 6-Benzylamino-7-deazapurine has similar effects is a subject of ongoing research.

属性

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60972-04-5 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

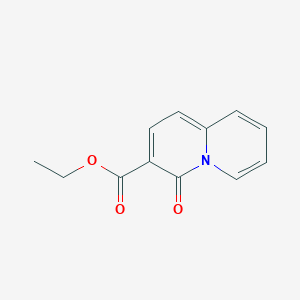

![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)